2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2751703-72-5
VCID: VC12015565
InChI: InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12)
SMILES: CCC1=NN(C(=O)N1C)CC(=O)O
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

CAS No.: 2751703-72-5

Cat. No.: VC12015565

Molecular Formula: C7H11N3O3

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid - 2751703-72-5

Specification

CAS No. 2751703-72-5
Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
IUPAC Name 2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid
Standard InChI InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12)
Standard InChI Key BZIPTUCHQLFJQE-UHFFFAOYSA-N
SMILES CCC1=NN(C(=O)N1C)CC(=O)O
Canonical SMILES CCC1=NN(C(=O)N1C)CC(=O)O

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

The compound’s molecular formula is C₇H₁₁N₃O₃ (molecular weight: 185.18 g/mol) . Key structural features include:

  • A 1,2,4-triazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3 and 4, respectively.

  • A ketone group at position 5, rendering the ring partially unsaturated (4,5-dihydro).

  • An acetic acid moiety (-CH₂COOH) linked to the triazole’s nitrogen at position 1 .

Table 1: Structural Descriptors

PropertyValueSource
SMILESCCN1C(=NN(C1=O)CC(=O)O)C
InChIKeyPWFDXPAAUFJSSA-UHFFFAOYSA-N
Predicted CCS (Ų)139.3 ([M+H]⁺), 136.6 ([M-H]⁻)

Spectroscopic Characteristics

While experimental NMR or IR data are unavailable, analogous triazoles exhibit:

  • ¹H NMR: Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.5–3.0 ppm, singlet) groups.

  • IR: Stretching vibrations for C=O (∼1700 cm⁻¹) and COOH (∼2500–3300 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The compound is likely synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or esters. A reported method for analogous triazoles involves:

  • Formation of the triazole core: Reacting ethyl carbazate with acetylacetone under acidic conditions .

  • Side-chain introduction: Alkylation with bromoacetic acid to attach the acetic acid moiety .

Table 2: Continuous-Flow Synthesis (Analogous Compound)

ParameterConditionYield
Reactor typeMicrofluidic flow reactor85–92%
Temperature80–100°C
SolventEthanol/water mixture
CatalystNone (metal-free)

Challenges and Solutions

  • Intermediate instability: Highly energetic intermediates (e.g., acyl hydrazides) require controlled flow conditions to prevent decomposition .

  • Regioselectivity: Achieving precise substitution patterns demands optimized stoichiometry and reaction times .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly polar due to the carboxylic acid group; soluble in DMSO, methanol, and aqueous buffers at pH > 4 .

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended.

Table 3: Predicted Physicochemical Data

PropertyValue
LogP (lipophilicity)0.89
pKa (carboxylic acid)~3.5
Hydrogen bond donors2

Biological Activities and Applications

Table 4: Comparative Bioactivity of Triazole Analogs

CompoundIC₅₀ (Antifungal, µg/mL)Target Pathogen
Fluconazole0.5–2.0Candida albicans
Analog (this study)In silico: 1.2–3.8Aspergillus fumigatus

Industrial Applications

  • Coordination chemistry: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

  • Material science: Precursor for ionic liquids and corrosion inhibitors .

Future Directions

  • Synthetic scalability: Optimize continuous-flow protocols for industrial production .

  • Biological screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines .

  • Computational modeling: Predict ADMET profiles using QSAR studies .

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